molecular formula C8H11Cl2NO B6253573 4-chloro-2-methoxy-3-methylaniline hydrochloride CAS No. 202603-14-3

4-chloro-2-methoxy-3-methylaniline hydrochloride

Cat. No.: B6253573
CAS No.: 202603-14-3
M. Wt: 208.08 g/mol
InChI Key: VPJIQYOLVUDIJO-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Substituted aniline derivatives are foundational scaffolds in modern organic synthesis due to their versatile reactivity and widespread presence in pharmaceuticals, agrochemicals, dyes, and functional materials. cresset-group.comnbinno.com As readily available precursors, they serve as key starting materials for constructing more complex molecular architectures. beilstein-journals.orgbohrium.com The amino group on the aniline ring can be readily modified or can direct further substitutions on the aromatic ring, allowing chemists to build a diverse array of molecules. beilstein-journals.org

In medicinal chemistry, the aniline motif is a common feature in many drug candidates, valued for its ability to interact with biological targets. cresset-group.comfuturity.org The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a compound's pharmacological properties, such as bioavailability, receptor selectivity, and metabolic stability. cresset-group.com However, the aniline core itself can be susceptible to metabolic breakdown in the liver, sometimes leading to the formation of toxic metabolites. futurity.orgacs.org This challenge has spurred significant research into creating aniline derivatives with improved safety profiles or developing novel bioisosteres (substitutes) that mimic the function of aniline without its metabolic liabilities. futurity.orgacs.org

The development of new synthetic methodologies is crucial for accessing these valuable compounds. Modern synthetic chemistry has seen the advent of efficient techniques for creating substituted anilines, moving beyond classical methods like nitroarene reduction to include advanced transition metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer greater control and broader substrate scope. bohrium.comacs.org These methods provide access to anilines with diverse and complex substitution patterns, which are essential for building the next generation of functional molecules. bohrium.comnih.gov

Evolution of Research on Chloro-Methoxy-Methylaniline Systems and Related Architectures

Research into polysubstituted anilines, particularly those bearing a combination of halogen, alkoxy, and alkyl groups like chloro-methoxy-methylaniline systems, has evolved to meet the demand for increasingly complex and specific building blocks. The primary challenge in synthesizing such compounds lies in achieving regiochemical control—placing each substituent at the correct position on the aromatic ring.

Early research often relied on multi-step synthetic sequences starting from simpler, commercially available materials. For example, a synthetic route might involve the nitration of a substituted toluene (B28343) or anisole (B1667542), followed by reduction of the nitro group to an amine, and subsequent halogenation. The order of these steps is critical, as the existing substituents direct the position of the incoming group. For instance, methoxy (B1213986) and methyl groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. Navigating the interplay of these directing effects is a central theme in the synthesis of these architectures.

More recent advancements focus on developing more efficient and selective catalytic methods. For instance, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.comresearchgate.net Such syntheses demonstrate the strategic construction of complex heterocyclic systems from functionalized aniline precursors. The development of these methods allows for the creation of specific isomers that would be difficult to access through classical electrophilic substitution alone.

The characterization of these complex anilines is another critical aspect of the research. Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compounds. As an example, the characterization data for various related substituted anilines are well-documented, providing a reference for new structures.

Table 1: Representative Spectroscopic Data for Related Aniline Derivatives

Compound Technique Observed Signals (Selected)
4-chloro-N-methylaniline 13C NMR (CDCl₃) δ 147.91, 129.01, 121.81, 113.44, 30.79 ppm
4-methoxy-N-methylaniline 1H NMR (CDCl₃) δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H)

Data sourced from reference rsc.org.

This evolution from lengthy, classical syntheses to more streamlined, catalytically driven methods, coupled with advanced analytical techniques, enables chemists to design and produce highly functionalized anilines for specialized applications.

Research Scope and Objectives Pertaining to 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride as a Scholarly Focus

The scholarly focus on a specific compound like 4-chloro-2-methoxy-3-methylaniline hydrochloride is centered on its potential as a unique chemical intermediate. While extensive published research on this exact molecule is not widespread, its structure suggests clear objectives for its use in synthetic and medicinal chemistry. The arrangement of a chloro atom, a methoxy group, and a methyl group on the aniline ring provides a distinct pattern of steric hindrance and electronic properties that cannot be achieved with simpler derivatives.

The primary research objective for utilizing this compound would be as a building block in the synthesis of novel, biologically active molecules. The substituents present on the ring serve specific purposes:

2-Methoxy group: Acts as a strong electron-donating group, influencing the reactivity of the aromatic ring. Its position can also direct subsequent reactions and affect the conformation of the final molecule.

3-Methyl group: Provides steric bulk, which can be crucial for controlling selectivity in reactions and for influencing how the final molecule fits into a biological target like an enzyme's active site.

A key area of investigation would be its application in the discovery of new pharmaceuticals or agrochemicals. Researchers would incorporate this aniline derivative into larger molecular frameworks to probe structure-activity relationships (SAR). By comparing the biological activity of a final compound containing this moiety to analogues with different substitution patterns, scientists can deduce the importance of each functional group for the desired effect. The hydrochloride salt form ensures better handling, stability, and solubility in polar solvents, which is advantageous for reaction setup and screening.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 202603-14-3
Molecular Formula C₈H₁₁Cl₂NO

Data sourced from reference chemicalbook.com.

In essence, the research scope for this compound is defined by its role as a specialized tool for chemical innovation. The objective is to leverage its unique substitution pattern to construct new molecules with tailored properties, advancing fields that rely on the design of complex organic compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

202603-14-3

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

4-chloro-2-methoxy-3-methylaniline;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(10)8(5)11-2;/h3-4H,10H2,1-2H3;1H

InChI Key

VPJIQYOLVUDIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)N)Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

Strategic Design of Precursor Molecules for 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride Synthesis

The rational design of precursor molecules is fundamental to the successful synthesis of 4-chloro-2-methoxy-3-methylaniline hydrochloride. This involves a carefully orchestrated sequence of reactions to install the chloro, methoxy (B1213986), and methyl groups at the desired positions, followed by the introduction of the amino group.

Regioselective Nitration and Subsequent Reduction Pathways

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the nitro group. The directing effects of existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity during nitration.

For the synthesis of 4-chloro-2-methoxy-3-methylaniline, a potential precursor could be 3-chloro-1-methoxy-2-methylbenzene. The nitration of this precursor would be directed by the existing methoxy and methyl groups. Following nitration, the resulting nitro-intermediate is then reduced to the corresponding aniline (B41778). A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. wikipedia.orgmdpi.com

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/System Conditions Advantages Potential Drawbacks
H₂/Pd/C Catalytic hydrogenation High efficiency, clean reaction Can also reduce other functional groups
Raney Nickel Catalytic hydrogenation Effective, useful when dehalogenation is a concern Pyrophoric, requires careful handling
Iron (Fe) in acidic media Acidic conditions (e.g., AcOH) Mild, selective in the presence of other reducible groups Can generate significant waste
Tin(II) chloride (SnCl₂) Mild conditions Selective in the presence of other reducible groups Stoichiometric amounts of tin salts are produced
Sodium Hydrosulfite Aqueous solution Can be used for selective reduction Can be sensitive to air and moisture

The choice of reduction method is critical to avoid unwanted side reactions, such as dehalogenation when a chloro-substituent is present. For instance, while palladium on carbon (Pd/C) is a highly efficient catalyst for nitro group reduction, it can sometimes lead to the removal of halogen substituents. commonorganicchemistry.com In such cases, reagents like Raney nickel or milder chemical reductants such as iron in acidic media or tin(II) chloride may be preferred. wikipedia.orgcommonorganicchemistry.com

Controlled Halogenation Techniques for Aromatic Rings

The introduction of a chlorine atom at a specific position on the aromatic ring requires controlled halogenation techniques. The regioselectivity of electrophilic halogenation is governed by the directing effects of the substituents already present on the ring. In the context of synthesizing 4-chloro-2-methoxy-3-methylaniline, the timing of the chlorination step is a key strategic consideration.

Direct chlorination of unprotected anilines can be achieved using reagents like sulfuryl chloride, chlorine, or N-chlorosuccinimide. beilstein-journals.org However, these reactions can sometimes lead to a mixture of ortho and para products, as well as di- and tri-chlorinated byproducts. To achieve high regioselectivity, the amino group is often protected, for example as an acetanilide, to moderate its activating effect and direct the halogenation.

Copper(II) chloride has been identified as an effective reagent for the para-chlorination of anilines. beilstein-journals.org The use of ionic liquids as solvents can enhance the reaction, providing high yields under mild conditions without the need for supplementary oxygen or gaseous HCl. beilstein-journals.org This method demonstrates high selectivity for the para-position. beilstein-journals.org

Etherification and Alkylation Strategies for Methoxy and Methyl Group Introduction

The introduction of the methoxy and methyl groups onto the aromatic ring can be achieved through various etherification and alkylation strategies. For the methoxy group, a common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. organic-chemistry.org

Alkylation of aromatic rings to introduce a methyl group can be accomplished through Friedel-Crafts alkylation. However, this reaction can be prone to issues such as polysubstitution and rearrangement. More controlled methods may involve the use of organometallic reagents or multi-step sequences starting from a functional group that can be converted to a methyl group.

Catalytic Approaches in the Preparation of this compound

Catalytic methods have revolutionized the synthesis of complex organic molecules, offering efficient and selective routes to desired products. In the preparation of this compound, catalytic approaches are particularly valuable for the formation of the C-N bond and for carrying out reductions under mild conditions.

Palladium-Catalyzed Reductions and Coupling Reactions in Synthesis

Palladium-based catalysts are widely used in organic synthesis for a variety of transformations, including reductions and cross-coupling reactions. nih.govacs.orgacs.orgthieme-connect.com In the context of synthesizing substituted anilines, palladium-catalyzed reactions offer powerful tools for C-N bond formation.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of 4-chloro-2-methoxy-3-methylaniline, a precursor such as 1,4-dichloro-2-methoxy-3-methylbenzene (B15380877) could potentially be coupled with an ammonia (B1221849) equivalent under palladium catalysis.

Palladium catalysts are also highly effective for the reduction of aromatic nitro compounds to anilines. commonorganicchemistry.com As mentioned previously, palladium on carbon (Pd/C) is a common choice for this transformation, although care must be taken to avoid dehalogenation. commonorganicchemistry.com

Alternative Transition Metal Catalysis for C-N Bond Formation

While palladium catalysis is well-established, other transition metals have also been shown to be effective for C-N bond formation. dntb.gov.uarsc.orgcas.cnnih.gov Copper-catalyzed amination reactions, for instance, provide a valuable alternative to palladium-based methods. organic-chemistry.org Copper iodide (CuI) can catalyze the amination of aryl halides with ammonia, offering a direct route to primary anilines. organic-chemistry.org

Iron-catalyzed reductions of nitroaromatic compounds are also a well-known and cost-effective method. rsc.org The use of iron powder in an acidic medium is a classic and reliable way to convert a nitro group to an amine. rsc.org Furthermore, recent research has explored the use of other transition metals in novel C-H activation strategies to form C-N bonds directly, which could provide more atom-economical routes to substituted anilines in the future. dntb.gov.ua

Table 2: Transition Metal Catalysts in Aniline Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Palladium (Pd) Cross-coupling (e.g., Buchwald-Hartwig) Aryl halides, amines High functional group tolerance, versatile
Copper (Cu) Amination Aryl halides, ammonia Cost-effective alternative to palladium
Iron (Fe) Reduction of nitro groups Nitroaromatics Inexpensive, reliable
Rhodium (Rh) C-N bond activation N-cyano-N-phenyl-p-toluenesulfonamide, organoboronic acids Enables cyanation via C-N bond activation
Nickel (Ni) Cross-coupling Phenol (B47542) derivatives, aniline derivatives Can activate inert C-O and C-N bonds

Optimization of Reaction Conditions and Process Parameters

The yield and isomeric purity of substituted anilines are highly sensitive to the reaction environment. Temperature, solvent, and pressure are critical parameters that must be carefully controlled, particularly during electrophilic substitution reactions like chlorination.

Temperature: Temperature control is crucial in managing reaction rates and selectivity. In the chlorination of anilines, the reaction temperature can influence the formation of mono- versus di-substituted products. For instance, in related alkylaniline chlorinations, reaction temperatures typically range from 5 °C to 120 °C, with a preferred range of 10 °C to 100 °C. google.com While lower temperatures can decrease the reaction rate, excessively high temperatures may not improve the yield and can promote the formation of undesired side products, such as dichlorinated compounds. google.com In some cases, specific temperature ranges, such as 60 °C to 90 °C, are intentionally used to shift the reaction equilibrium toward a dichlorinated product. google.com For catalytic hydrogenation steps, which may be involved in a synthetic route starting from a nitro-aromatic precursor, temperatures of 85-120 °C are often employed.

Solvent: The choice of solvent plays a pivotal role in reaction outcomes by influencing reagent solubility, stabilizing transition states, and affecting regioselectivity. The synthesis of related anilino-nicotinic acids has been successfully performed under solvent-free conditions at 120 °C, an approach that aligns with green chemistry principles by minimizing waste. nih.gov For chlorination reactions, the solvent can dramatically alter selectivity. Studies on the chlorination of anisole (B1667542), a related methoxy-aromatic compound, have shown that solvents like pyridine (B92270) can significantly enhance para-selectivity. researchgate.net In the synthesis of other substituted anilines, both protic and aprotic solvents have been studied, with the choice impacting reaction kinetics and mechanism. researchgate.net The use of ionic liquids as solvents for the chlorination of unprotected anilines with copper(II) chloride has been shown to provide high yields and regioselectivity under mild conditions, offering a safer alternative to traditional methods. nih.gov

Interactive Data Table: Effect of Solvent on Regioselectivity in a Representative Aromatic Chlorination

Solvent SystemOrtho-Isomer (%)Para-Isomer (%)Para:Ortho Ratio
Acetone/Water (1:1)35651.9 : 1
Dichloromethane40601.5 : 1
Pyridine59519 : 1
N,N,N,N-Tetramethylurea89211.5 : 1

Note: Data adapted from representative chlorination of anisole with TCCA and is illustrative of potential solvent effects. researchgate.net

Pressure: Pressure is a significant parameter, particularly in reactions involving gases, such as catalytic hydrogenation or certain continuous-flow processes. In the synthesis of 4-chloro-3-methylaniline (B14550) via catalytic hydrogenation, pressures ranging from 0.7 to 1.2 MPa have been utilized. wipo.int For chlorination reactions, the process can be carried out at atmospheric pressure or under autogenous pressure created by the reaction itself. google.com In continuous-flow systems, elevated pressure is often used to maintain solvents in a supercritical state (e.g., scCO₂) or to exceed the boiling point of a liquid solvent, which can accelerate reaction rates and improve throughput. beilstein-journals.org

For the large-scale production of this compound, continuous-flow chemistry offers significant advantages over traditional batch processing. ijprajournal.com Flow reactors provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. ijprajournal.com

A scalable synthesis could involve a multi-step, telescoped flow process where intermediates are generated and consumed in a continuous stream without isolation. nih.gov For example, a synthetic sequence involving nitration, reduction, and subsequent chlorination could be integrated into a single flow system. This approach avoids manual handling of intermediates and reduces solvent waste from workup procedures. The development of a continuous-flow process for the antimalarial drug hydroxychloroquine (B89500) demonstrates the feasibility of integrating multiple reaction types, including a final C-N bond formation in a continuous stirred-tank reactor (CSTR) to accommodate longer reaction times. beilstein-journals.org The "microwave-to-flow" paradigm is a useful strategy, where reaction conditions optimized in a microwave batch reactor are translated to a scalable, conventionally heated continuous-flow process. lookchem.com This allows for rapid optimization followed by scalable and safe production. lookchem.com

Achieving high purity is essential for the final product. The isolation and purification protocol for the free aniline base typically involves several key steps following the reaction. A common procedure includes quenching the reaction mixture, followed by extraction of the product into an appropriate organic solvent, such as ethyl acetate. The organic phase is then washed with water or brine to remove inorganic salts and water-soluble impurities. After drying the organic layer over an agent like anhydrous sodium sulfate, the solvent is removed under reduced pressure.

Further purification of the crude aniline can be achieved through methods such as:

Distillation: For thermally stable anilines, vacuum distillation can be highly effective. In the synthesis of the related 3-chloro-2-methylaniline (B42847), distillation at a vacuum of 0.1 MPa and collecting the fraction at 127–137 °C resulted in a purity of 99.8%. google.com

Crystallization: The crude product can be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize.

Column Chromatography: For removing closely related impurities, chromatography on silica (B1680970) gel is a standard and effective technique.

Once the purified 4-chloro-2-methoxy-3-methylaniline free base is obtained, it is converted to its hydrochloride salt. This is typically achieved by dissolving the purified aniline in a suitable solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride (HCl) gas in the same or a miscible solvent. The this compound, being an ionic salt, is generally much less soluble in nonpolar organic solvents than its free base form and will precipitate out of the solution. The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the high-purity hydrochloride salt.

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. nih.govuniroma1.it

The first principle of green chemistry, waste prevention, is paramount. nih.gov Synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This can be achieved through several strategies:

One-Pot and Tandem Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolating intermediates reduces solvent use for extraction and purification, thereby minimizing waste. nih.gov

Solvent-Free Reactions: As demonstrated in the synthesis of related aniline derivatives, conducting reactions under solvent-free conditions, often with thermal activation, can completely eliminate solvent waste. nih.gov

Avoiding Protecting Groups: Synthetic routes that require the use of protecting groups inherently generate more waste due to the additional protection and deprotection steps. nih.gov The direct, regioselective chlorination of an unprotected aniline is a greener alternative to a protecting-group-heavy strategy. nih.gov

The principles of catalysis and the use of safer chemicals are central to green synthesis. firp-ula.org

Catalyst Selection and Recyclability: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. nih.gov For the synthesis of this compound, this involves:

Heterogeneous Catalysts: Using solid-supported catalysts (e.g., palladium on carbon for hydrogenation) simplifies catalyst removal and recovery through simple filtration, allowing for reuse.

Organocatalysis: The use of recyclable organocatalysts, such as the secondary ammonium (B1175870) salts employed for regioselective aniline chlorination, avoids the use of heavy metals and facilitates catalyst recovery. nih.gov

Phase-Transfer Catalysis: In systems with immiscible phases, a phase-transfer catalyst can enhance reaction rates while remaining in one phase, simplifying separation and recycling.

Sustainable Reagents: The selection of reagents should prioritize those that are renewable, less hazardous, and efficient. In the context of synthesizing substituted anilines, this could involve:

Alternative Reducing Agents: Instead of traditional metal-based reductions that can generate heavy metal waste, alternative reducing agents can be considered. A patented process for producing 3-chloro-2-methylaniline uses inexpensive and non-toxic sulfur as the reducing agent. google.com

Safer Chlorinating Agents: While elemental chlorine and sulfonyl chloride are effective, they pose significant handling risks. N-chlorosuccinimide (NCS) is often a safer alternative for laboratory-scale chlorinations. The use of copper(II) chloride offers a recyclable and manageable chlorinating system, especially when paired with an ionic liquid solvent. nih.gov

Interactive Data Table: Comparison of Reagents Based on Green Chemistry Principles

Reaction StepConventional ReagentGreener AlternativeRationale
Reduction of Nitro GroupIron powder/HClH₂ with Pd/C catalystCatalytic process, higher atom economy, water is the only byproduct.
ChlorinationCl₂ gasN-Chlorosuccinimide (NCS)Safer handling, solid reagent.
ChlorinationStoichiometric Metal HalideCatalytic Ammonium SaltReduces metal waste, catalyst is recyclable. nih.gov
SolventChlorinated Solvents (e.g., CCl₄)Ionic Liquids / Solvent-FreeReduced toxicity and volatility, potential for recycling. nih.govnih.gov

Spectroscopic and Structural Elucidation of 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-chloro-2-methoxy-3-methylaniline hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the substitution pattern on the aromatic ring and the nature of the functional groups.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the ammonium (B1175870) group (-NH₃⁺). The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy and methyl groups and the electron-withdrawing chloro group, along with their positions, create a unique electronic environment for each proton.

The aromatic region is expected to show two doublets, corresponding to the two vicinally coupled aromatic protons. The proton at position 5 (H-5) would likely appear at a lower field (higher ppm) due to the deshielding effect of the adjacent chloro group. The proton at position 6 (H-6) would be expected at a slightly higher field. The coupling constant between these two protons would be typical for ortho-coupling in a benzene ring (approximately 8-9 Hz).

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group (-CH₃) protons, also a singlet, would be found at a higher field, around 2.2-2.4 ppm. The protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent-dependent.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-5~7.2-7.4d~8-9
H-6~6.8-7.0d~8-9
-OCH₃~3.8-4.0s-
-CH₃~2.2-2.4s-
-NH₃⁺Variable (broad)s-

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected: six for the aromatic ring and one each for the methoxy and methyl groups.

The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom attached to the ammonium group (C-1) would be deshielded. The carbon bearing the methoxy group (C-2) would also be significantly deshielded. The carbon attached to the chloro group (C-4) would have its chemical shift influenced by the halogen's inductive effect. The carbon with the methyl group (C-3) would also show a characteristic shift.

A key aspect of the ¹³C NMR spectrum is the identification of quaternary carbons (carbons not attached to any protons). In this molecule, C-1, C-2, C-3, and C-4 are all quaternary carbons. These would be readily identifiable in a standard broadband-decoupled ¹³C NMR spectrum and their presence confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (-NH₃⁺)~135-140
C-2 (-OCH₃)~150-155
C-3 (-CH₃)~125-130
C-4 (-Cl)~120-125
C-5~128-132
C-6~115-120
-OCH₃~55-60
-CH₃~15-20

Note: These are predicted values based on additive models and data from similar structures. Experimental verification is necessary for precise assignments.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their ortho-relationship. No other cross-peaks would be expected in the aromatic region, and the singlets for the methoxy and methyl groups would not show any correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This experiment would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5 and H-6 to C-6). It would also show correlations between the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon. The quaternary carbons would be absent in the HSQC spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This is particularly useful for identifying the positions of the quaternary carbons. For instance, the methoxy protons would show correlations to C-2. The methyl protons would show correlations to C-2, C-3, and C-4. The aromatic proton H-5 would show correlations to C-1, C-3, and C-4, while H-6 would correlate with C-2 and C-4. These correlations would provide unequivocal evidence for the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

-NH₃⁺ Group: The ammonium group gives rise to strong and broad absorption bands in the IR spectrum, typically in the region of 3200-2800 cm⁻¹, corresponding to the N-H stretching vibrations. Bending vibrations for the -NH₃⁺ group are expected around 1600-1500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methoxy and methyl groups would appear in the 3000-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250-1200 cm⁻¹ for the asymmetric stretch and a weaker band around 1050-1000 cm⁻¹ for the symmetric stretch.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a medium to strong absorption band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)3200-2800Strong, Broad
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch3000-2850Medium
N-H Bend (-NH₃⁺)1600-1500Medium
C=C Aromatic Stretch1600-1450Medium to Weak
Asymmetric C-O Stretch1250-1200Strong
Symmetric C-O Stretch1050-1000Medium
C-Cl Stretch800-600Medium to Strong

The hydrochloride salt form of the aniline (B41778) derivative introduces the possibility of strong intermolecular hydrogen bonding. The ammonium group (-NH₃⁺) can act as a hydrogen bond donor, interacting with the chloride anion (Cl⁻) as a hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a key feature of the solid-state structure and can also persist in certain solvents.

The presence of strong hydrogen bonding significantly affects the vibrational spectra. cdnsciencepub.com The N-H stretching bands of the ammonium group are typically broad and shifted to lower frequencies compared to a free amine. nih.gov The extent of this shift and the broadening of the band can provide qualitative information about the strength of the hydrogen bonding network. In the solid state, the crystal packing and the specific arrangement of ions will dictate the nature and strength of these interactions, which can be further investigated by techniques such as solid-state NMR and X-ray crystallography.

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Signatures

Detailed experimental data on the mass spectrometric behavior of this compound is not present in the reviewed scientific literature. Therefore, a definitive analysis of its fragmentation pathways and isotopic signatures based on published research cannot be provided.

High-Resolution Mass Spectrometry for Exact Mass Determination

No high-resolution mass spectrometry data for this compound has been published. Such an analysis would be essential for confirming its elemental composition by providing a highly accurate mass measurement of the molecular ion. Based on its structure (C₈H₁₁ClNO⁺ for the cation), a theoretical exact mass can be calculated, which would then be compared against experimental results to confirm the molecular formula.

Table 1: Theoretical Exact Mass Data for 4-chloro-2-methoxy-3-methylaniline Cation

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₈H₁₁³⁵ClNO⁺Monoisotopic172.0529
C₈H₁₁³⁷ClNO⁺Isotopic174.0499

Note: This table represents theoretical values, as no experimental data has been reported.

The presence of chlorine would result in a characteristic M+2 isotopic pattern. The relative abundance of the ions corresponding to the ³⁵Cl and ³⁷Cl isotopes would be approximately 3:1, a key signature in its mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Without experimental tandem mass spectrometry (MS/MS) data, the fragmentation pathways of this compound can only be predicted based on the general principles of mass spectrometry and the known fragmentation of similar substituted anilines. Likely fragmentation would involve the loss of the methyl group from the methoxy or the aromatic ring, cleavage of the methoxy group, and potentially the loss of the chlorine atom or hydrochloric acid. However, the exact fragmentation pattern and the relative abundance of the fragment ions remain undetermined without empirical data.

X-ray Crystallography and Solid-State Conformation of this compound

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, definitive information regarding its solid-state conformation, including unit cell parameters, molecular geometry, and intermolecular interactions, is unavailable.

Unit Cell Parameters and Space Group Determination

The unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the crystal's three-dimensional lattice and symmetry, have not been determined. This information can only be obtained through single-crystal X-ray diffraction experiments.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined

Note: This table remains unpopulated due to the absence of experimental crystallographic data.

Molecular Geometry, Bond Lengths, and Bond Angles Analysis

An analysis of the precise bond lengths, bond angles, and torsion angles of this compound is not possible without crystallographic data. While computational modeling could provide theoretical values, these would not be a substitute for experimental determination.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the anilinium group and the chloride anion, as well as potential π-π stacking or other non-covalent interactions, have not been elucidated. A detailed understanding of the crystal packing is fundamental to comprehending the solid-state properties of the compound.

Chemical Reactivity and Derivatization of 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System

The aniline ring system in 4-chloro-2-methoxy-3-methylaniline (B13089472) is polysubstituted, and its behavior in electrophilic aromatic substitution (EAS) reactions is a complex interplay of the electronic effects of each substituent. wikipedia.orglibretexts.org These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and position of this substitution are determined by the cumulative activating or deactivating and directing effects of the groups already present on the ring. pressbooks.publeah4sci.com

Regioselectivity and Directing Effects of Substituents (Chloro, Methoxy (B1213986), Methyl, Amine)

The regioselectivity of electrophilic attack on the 4-chloro-2-methoxy-3-methylaniline ring is determined by the nature of its four substituents. nih.govjst.go.jpresearchgate.net Substituents can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directors. libretexts.org

Amino Group (-NH₂): In its free base form, the amino group is a powerful activating group and an ortho-, para-director. byjus.com This is due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through a resonance effect, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.orgbyjus.com

Anilinium Group (-NH₃⁺): In the hydrochloride salt form or under strongly acidic conditions (e.g., during nitration), the amino group is protonated to form the anilinium ion. This group is strongly deactivating and a meta-director because the positive charge strongly withdraws electron density from the ring via an inductive effect. byjus.comchemistrysteps.com

Methoxy Group (-OCH₃): The methoxy group is also a strong activating group and an ortho-, para-director. libretexts.org Like the amino group, it donates electron density to the ring through resonance. libretexts.org

Methyl Group (-CH₃): Alkyl groups such as methyl are weakly activating and ortho-, para-directing. prepp.in They donate electron density primarily through hyperconjugation and a weak inductive effect. prepp.in

Chloro Group (-Cl): Halogens are a unique class of substituents. The chloro group is weakly deactivating yet directs incoming electrophiles to the ortho and para positions. pressbooks.pubprepp.in Its deactivating nature stems from a strong electron-withdrawing inductive effect, while its ortho-, para-directing ability is due to a weaker electron-donating resonance effect that helps stabilize the cationic intermediate (sigma complex) when the attack occurs at these positions. libretexts.orglibretexts.org

Table 1: Directing Effects of Substituents on the Aniline Ring System
SubstituentEffect on ReactivityDirecting EffectPrimary Electronic Mechanism
Amino (-NH₂)Strongly ActivatingOrtho, ParaResonance (Donating)
Anilinium (-NH₃⁺)Strongly DeactivatingMetaInductive (Withdrawing)
Methoxy (-OCH₃)Strongly ActivatingOrtho, ParaResonance (Donating)
Methyl (-CH₃)Weakly ActivatingOrtho, ParaHyperconjugation / Inductive (Donating)
Chloro (-Cl)Weakly DeactivatingOrtho, ParaInductive (Withdrawing) > Resonance (Donating)

For 4-chloro-2-methoxy-3-methylaniline, there are two unsubstituted positions on the ring: C5 and C6. The directing effects of the substituents converge to predict the likely sites of substitution:

The amino group (at C1) directs ortho to C6.

The methoxy group (at C2) directs para to C5.

The methyl group (at C3) directs ortho to C2 and C4 (both blocked) and para to C6.

The chloro group (at C4) directs ortho to C3 (blocked) and C5.

The most powerful activating groups, the amino and methoxy groups, will exert the strongest influence. Therefore, electrophilic substitution is strongly favored to occur at either the C5 or C6 position. The precise outcome would likely depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent methyl group at C3 potentially playing a role.

Nitration, Sulfonation, and Halogenation of 4-chloro-2-methoxy-3-methylaniline hydrochloride

These common electrophilic aromatic substitution reactions would proceed with regioselectivity guided by the principles outlined above, though the specific conditions are critical. acs.orgresearchgate.net

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often complicated. wikipedia.org The highly acidic medium protonates the strongly activating amino group into the strongly deactivating, meta-directing anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This can lead to the formation of meta-substituted products and significant oxidative degradation of the reactive aniline ring. researchgate.net For this compound, where the amine is already protonated, nitration would be directed by the -NH₃⁺ group (meta to C5) and the activating -OCH₃ group (para to C5). This convergence of directing effects makes the C5 position a highly probable site for nitration. A common strategy to avoid these complications is to first protect the amino group by converting it to an amide (e.g., acetanilide), which is less activating and protects the group from protonation, ensuring ortho/para substitution. wikipedia.org

Sulfonation: Aromatic sulfonation involves treating an arene with sulfuric acid or fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. wikipedia.orgmasterorganicchemistry.com When aniline is treated with sulfuric acid, it initially forms the anilinium salt, which upon heating can rearrange to form aminobenzenesulfonic acids. byjus.com For the title compound, sulfonation would likely occur at the most activated and sterically accessible positions, C5 or C6. A key feature of sulfonation is its reversibility, which allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions before being removed. wikipedia.orglibretexts.org

Halogenation: Aniline rings are highly activated towards halogenation. The reaction of aniline with bromine water, for instance, is instantaneous and difficult to control, leading to the formation of 2,4,6-tribromoaniline. byjus.com Given that the 4-chloro-2-methoxy-3-methylaniline ring contains three activating groups (-NH₂, -OCH₃, -CH₃), it is expected to be extremely reactive towards halogens like chlorine or bromine. The reaction would proceed rapidly at the available C5 and C6 positions. To achieve controlled monohalogenation, the activating influence of the amino group would typically need to be moderated, for example, by conversion to an amide.

Nucleophilic Reactivity of the Amino Group

The reactivity of the amino group in 4-chloro-2-methoxy-3-methylaniline is characterized by the nucleophilic lone pair of electrons on the nitrogen atom. byjus.com For the following reactions to occur, the aniline hydrochloride salt must be converted to its free base form, typically by treatment with a mild base, to deprotonate the anilinium ion and liberate the nucleophilic -NH₂ group.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic amino group readily reacts with various electrophiles to form N-substituted derivatives.

Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-aryl amide. For example, 4-chloro-2-methylaniline (B164923) is known to react with benzoyl chloride. This is a robust and common transformation for primary anilines and serves as an effective method for protecting the amino group.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. Modern catalytic methods, such as the use of iridium or ruthenium complexes, facilitate the N-alkylation and N-methylation of substituted anilines using alcohols as the alkylating source. nih.gov

Arylation: N-arylation involves the formation of a new bond between the amine nitrogen and an aryl ring. This is often accomplished using transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts. beilstein-journals.org Microwave-assisted protocols have been shown to be effective for the N-arylation of various substituted anilines with aryl halides, providing a route to diarylamines. beilstein-journals.orgnih.gov

Formation of Imine (Schiff Base) Derivatives

Primary anilines, including substituted variants, undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. researchgate.net This reaction is generally reversible and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. internationaljournalcorner.comresearchgate.net The formation of Schiff bases can be catalyzed by either acid or base, or in some cases, can proceed under solvent-free conditions. peerj.comorganic-chemistry.org This reaction is a versatile method for derivatizing the amino group and is widely used in the synthesis of various biologically active compounds and ligands. internationaljournalcorner.comorganic-chemistry.orgnih.gov

Functional Group Transformations and Derivatization Strategies

The reactions described above form the basis for a variety of strategic manipulations of the 4-chloro-2-methoxy-3-methylaniline structure. These strategies are employed to alter the molecule's reactivity, introduce new functional groups, or synthesize more complex derivatives.

Protection and Moderation of the Amino Group: Acylation is the most common strategy to temporarily protect the amino group. The resulting amide is significantly less basic and less nucleophilic than the parent amine. This protection prevents unwanted side reactions at the nitrogen atom during other transformations. Furthermore, the amide group is less activating towards the aromatic ring than the amino group, which allows for more controlled electrophilic aromatic substitution reactions, such as monohalogenation or nitration. wikipedia.org The original amino group can be easily regenerated by hydrolysis of the amide.

Altering Regioselectivity: The directing effect of the nitrogen substituent can be fundamentally altered. While the free amine (-NH₂) is a strong ortho-, para-director, its protonation to the anilinium ion (-NH₃⁺) under acidic conditions transforms it into a meta-director. byjus.com This switch allows for selective substitution at positions that would not be favored in the free amine.

Synthesis of Complex Derivatives: The nucleophilic amino group serves as a handle for building larger molecules. Acylation, alkylation, and arylation introduce new organic fragments onto the nitrogen atom. The formation of Schiff bases provides a gateway to a wide range of imine derivatives, which can themselves be starting materials for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Table 2: Summary of Key Derivatization Strategies
Reaction TypeReagent ClassProduct ClassPrimary Purpose
AcylationAcyl Halides, AnhydridesAmidesProtection of -NH₂, moderation of ring activity
AlkylationAlkyl Halides, Alcohols (cat.)Secondary/Tertiary AminesIntroduction of alkyl groups
ArylationAryl Halides (cat.)Diaryl AminesIntroduction of aryl groups
Imine FormationAldehydes, KetonesImines (Schiff Bases)Synthesis of C=N bond, precursor for other derivatives
SulfonationH₂SO₄ / SO₃Sulfonic AcidsIntroduction of -SO₃H, use as a blocking group

Modifications of the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is generally stable. However, it can be cleaved to the corresponding phenol (B47542) under harsh reaction conditions using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This demethylation would yield 4-chloro-2-hydroxy-3-methylaniline, a potentially valuable intermediate for further functionalization. The resulting hydroxyl group can then participate in a range of reactions, including etherification and esterification, to introduce diverse functionalities.

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is typically unreactive under standard conditions. However, it can undergo oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which would transform the molecule into 4-chloro-2-methoxy-3-carboxyaniline. This carboxylic acid derivative opens up avenues for further derivatization, such as ester or amide formation. Additionally, free-radical halogenation of the methyl group could occur under UV light, leading to the formation of a halomethyl derivative, which is a versatile synthon for nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Analogs

The chloro substituent on the aromatic ring of this compound analogs is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Potential Product
Suzuki CouplingOrganoboron compounds (e.g., arylboronic acids)C-CAryl-substituted aniline derivative
Heck CouplingAlkenesC-CAlkenyl-substituted aniline derivative
Sonogashira CouplingTerminal alkynesC-CAlkynyl-substituted aniline derivative
Buchwald-Hartwig AminationAminesC-NDiamine derivative
Stille CouplingOrganotin compoundsC-CAryl or vinyl substituted aniline
Hiyama CouplingOrganosilicon compoundsC-CAryl or vinyl substituted aniline

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium catalyst, ligand, base, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov Similar ligand effects could be exploited to control the regioselectivity of cross-coupling reactions involving analogs of this compound. The development of efficient palladium-catalyzed Hiyama cross-coupling reactions of aryltrifluorosilanes with aryl and heteroaryl chlorides further expands the possibilities for derivatization. nih.govorganic-chemistry.org

Cyclization Reactions Utilizing this compound as a Precursor

The structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The aniline moiety provides a nucleophilic nitrogen atom that can participate in ring-forming reactions with suitable electrophiles.

Synthesis of Heterocyclic Compounds (e.g., Quinoline (B57606), Indole (B1671886), Thiazole (B1198619) Derivatives)

Quinoline Derivatives: Quinolines are a significant class of N-heterocycles with diverse biological activities. durham.ac.uk The synthesis of quinoline derivatives often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Combes quinoline synthesis) or β-ketoesters (Conrad-Limpach synthesis). For example, 4-methoxyaniline can be used as a starting material to synthesize 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through a three-step process involving cyclization, nitration, and chlorination. atlantis-press.comatlantis-press.com This suggests that this compound could similarly be employed to construct substituted quinoline scaffolds.

Indole Derivatives: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While 4-chloro-2-methoxy-3-methylaniline is not a hydrazine (B178648), it can be converted to the corresponding hydrazine derivative, which can then undergo Fischer indolization. Alternatively, modern methods for indole synthesis, such as palladium-catalyzed cyclizations of o-alkynylanilines, could be adapted. organic-chemistry.org

Thiazole Derivatives: Thiazole rings can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. The amino group of 4-chloro-2-methoxy-3-methylaniline can be converted into a thioamide, which can then be used in this classic cyclization to yield substituted thiazole derivatives. ekb.eg The synthesis of thiazole derivatives is of significant interest due to their wide range of biological activities. bepls.com

Intramolecular Cyclizations and Ring-Closure Reactions

By introducing appropriate functional groups onto the this compound scaffold, intramolecular cyclization reactions can be facilitated to construct fused heterocyclic systems. For example, if the amino group is acylated with a reagent containing a suitable leaving group, an intramolecular nucleophilic substitution could lead to the formation of a new ring. Similarly, palladium-catalyzed intramolecular C-H activation/C-N bond formation could be a modern and efficient strategy for constructing novel polycyclic aromatic systems. The development of methods for the synthesis of thieno[2,3-b]quinoline derivatives through cyclization reactions highlights the potential for forming complex fused systems from appropriately substituted quinolines, which themselves can be derived from aniline precursors. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy, electron density, and other molecular properties. For a molecule like 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride, DFT would be employed to optimize its molecular geometry and to calculate various electronic properties that govern its reactivity and stability. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's electronic configuration. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net For substituted anilines, the distribution of electron density in the HOMO and LUMO orbitals would be influenced by the various substituents on the aromatic ring. The electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro group would significantly affect the electronic landscape of 4-chloro-2-methoxy-3-methylaniline hydrochloride.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for an Aniline (B41778) Derivative (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

ParameterEnergy (eV)
HOMO Energy-5.876
LUMO Energy-1.234
Energy Gap (ΔE) 4.642

The electron density distribution, which can be visualized through DFT calculations, would show regions of high and low electron density across the molecule. This distribution is fundamental to understanding the molecule's interactions with other chemical species.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen, nitrogen, and chlorine.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions denote areas of neutral potential.

For this compound, the ESP analysis would likely show negative potential around the chlorine and oxygen atoms, as well as the nitrogen atom of the amino group, making these sites potential targets for electrophiles. nih.gov Positive potential would be expected around the hydrogen atoms of the amine and methyl groups. This analysis provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.net

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, quantum chemical calculations can provide a suite of reactivity descriptors that offer a more quantitative understanding of a molecule's chemical behavior. These descriptors are derived from the changes in energy as electrons are added to or removed from the system.

Fukui functions are used to describe the reactivity of individual atoms within a molecule. They indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack.

f+(r) : Predicts the site for nucleophilic attack.

f-(r) : Predicts the site for electrophilic attack.

f0(r) : Predicts the site for radical attack.

Local softness is another descriptor, related to the Fukui function, that quantifies the reactivity of a particular site in the molecule. A higher value of local softness indicates a more reactive site.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edu Calculating BDEs is crucial for understanding the stability of a molecule and predicting its thermal decomposition pathways. For this compound, DFT calculations could determine the BDEs for various bonds, such as the C-Cl, C-N, and C-O bonds. The bond with the lowest BDE would be the most likely to break first under thermal stress.

Furthermore, computational methods can be used to map out the energetics of potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a chemical transformation.

Table 2: Representative Bond Dissociation Energies (BDEs) (Note: These are general BDE values for similar bond types and not specific to the target molecule.)

BondTypical BDE (kJ/mol)
C-H (in benzene (B151609) ring)~473
C-Cl (in chlorobenzene)~406
C-N (in aniline)~431
C-O (in anisole)~410

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a molecule's electronic structure, MD simulations offer a dynamic view of its behavior, including conformational changes and interactions with its environment (e.g., solvent molecules).

An MD simulation of this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and solving Newton's equations of motion for every atom in the system. This would allow researchers to observe how the molecule behaves in solution, how it interacts with solvent molecules through hydrogen bonding and other intermolecular forces, and to study its conformational flexibility. Such simulations are invaluable for understanding the behavior of molecules in realistic biological or chemical systems.

Conformational Analysis and Torsional Dynamics

Computational analyses of similar aniline derivatives indicate that the amino group protons are likely to be slightly out of the plane of the benzene ring. The torsional dynamics would be influenced by the steric hindrance and electronic interactions between the substituents. The methoxy group's orientation is a critical factor, with studies on related methoxy-substituted pyridines showing that planar conformations are generally favored to maximize resonance interactions. uba.ar However, steric clash with the adjacent methyl group in this compound could lead to a non-planar (out-of-plane) preferred conformation for the methoxy group. The rotation of the methyl group is generally considered to have a low energy barrier.

The relative energies of different conformers can be calculated to identify the most stable geometries. These calculations would typically involve geometry optimization and frequency analysis to ensure that the identified structures correspond to energy minima.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational chemistry to simulate the effects of a solvent.

For a polar molecule like this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The hydrochloride salt form implies that in protic solvents, the anilinium ion will be well-solvated, which can influence the torsional angles of the substituents due to altered electrostatic interactions. Studies on similar compounds have shown that solvent effects can alter the relative energies of conformers and influence reaction rates by stabilizing transition states differently. researchgate.net The reactivity of the molecule, particularly electrophilic aromatic substitution, is governed by the electron-donating or -withdrawing nature of the substituents, which can be modulated by solvent interactions.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Calculated NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for ¹H and ¹³C nuclei of this compound would be expected to be in good agreement with experimental values. For instance, in related substituted anilines, DFT calculations have successfully predicted chemical shifts that correspond well with experimental data. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods, often in conjunction with basis sets like 6-311++G(d,p). researchgate.netglobalresearchonline.net The calculated harmonic frequencies are typically scaled to account for anharmonicity and limitations of the theoretical method. These calculations provide a detailed assignment of the vibrational modes observed in FT-IR and FT-Raman spectra. For example, the characteristic vibrational modes for C-Cl, C-N, C-O, and N-H bonds can be precisely assigned. orientjchem.org

Below are interactive tables with predicted spectroscopic data based on trends from related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are predicted values and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 115 - 135
NH₃⁺ 7.0 - 8.0 -
OCH₃ 3.8 - 4.2 55 - 60
Ar-CH₃ 2.2 - 2.5 15 - 20
C-Cl - 125 - 135
C-O - 145 - 155
C-N - 130 - 140

Table 2: Predicted Vibrational Frequencies (cm⁻¹) Note: These are predicted, scaled values and may vary from experimental results.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretch (NH₃⁺) 3000 - 3200
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 3000
C=C stretch (aromatic) 1400 - 1600
N-H bend (NH₃⁺) 1500 - 1600
C-O stretch 1200 - 1300
C-N stretch 1250 - 1350

Comparison and Validation with Experimental Spectroscopic Data

The ultimate validation of theoretical models comes from the comparison of calculated parameters with experimental data. For this compound, this would involve acquiring experimental NMR, FT-IR, and FT-Raman spectra and comparing them to the predicted values.

Studies on analogous compounds consistently show a strong correlation between calculated and experimental spectroscopic data after appropriate scaling of the theoretical results. globalresearchonline.netsciencepublishinggroup.com For instance, the vibrational frequencies calculated with B3LYP functional and a suitable basis set are often in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, calculated NMR chemical shifts generally reproduce the experimental trends and absolute values with reasonable accuracy. Any discrepancies between the theoretical and experimental data can provide deeper insights into specific molecular interactions, such as hydrogen bonding or complex solvent effects, that may not be fully captured by the computational model.

Applications of 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride As a Synthetic Intermediate

Role in the Synthesis of Advanced Organic Materials and Functional Molecules

The structural features of 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride make it a valuable precursor for the development of various functional molecules. The amino group can be readily diazotized and coupled to form azo compounds, while the aromatic ring itself is amenable to further functionalization, enabling the synthesis of a diverse range of advanced organic materials.

Aniline (B41778) derivatives have historically been foundational to the dye and pigment industry. google.comepa.gov The diazotization of the primary amino group in 4-chloro-2-methoxy-3-methylaniline hydrochloride would yield a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of azo dyes and pigments. The chloro, methoxy (B1213986), and methyl substituents on the aromatic ring of the aniline precursor would influence the final color, fastness, and solubility properties of the resulting colorants. While specific dyes derived from this exact compound are not extensively documented in public literature, the general principles of azo dye chemistry strongly support its potential in this application. google.com

Table 1: Potential Dye Classes Derived from this compound

Dye Class Coupling Partner Example Potential Color Range Key Influencing Substituent
Azo Dyes Naphthol derivatives Yellow to Red Methoxy, Chloro
Disperse Dyes Aromatic amines Orange to Blue Methyl, Chloro

The synthesis of modern agrochemicals often involves the construction of complex molecular frameworks designed to interact with specific biological targets in pests or plants. Aniline derivatives are crucial building blocks in this field. nbinno.com this compound can serve as a starting material for the synthesis of various pesticides, including herbicides and fungicides. For instance, the aniline moiety is a key component of several classes of herbicides, such as the quinolinecarboxylic acids. google.com The specific substituents on the aniline ring can modulate the biological activity and selectivity of the final agrochemical product. google.comgoogle.com

Table 2: Potential Agrochemical Precursors from this compound

Agrochemical Class Synthetic Transformation Example Target Application
Herbicides Cyclization reactions to form quinoline (B57606) structures Broadleaf weed control
Fungicides Formation of anilide or carbamate (B1207046) derivatives Fungal disease prevention

Utilization in the Preparation of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a versatile scaffold for the synthesis of a variety of nitrogen-containing heterocyclic systems. beilstein-journals.orgscilit.comnih.govresearchgate.netorganic-chemistry.org

Quinolines and indoles are privileged structures in drug discovery. The Combes and Friedländer syntheses are classic methods for constructing the quinoline ring system, often utilizing anilines as key starting materials. organic-chemistry.orgmdpi.com this compound can be condensed with β-dicarbonyl compounds or α-halo ketones followed by cyclization to yield substituted quinolines. rsc.orgresearchgate.netresearchgate.netatlantis-press.com Similarly, the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be adapted by first converting the aniline to the corresponding hydrazine (B178648), thus providing a route to substituted indoles. nih.govorganic-chemistry.orggoogle.com The substituents on the starting aniline would be incorporated into the final heterocyclic framework, influencing its properties.

Table 3: Synthetic Routes to Quinolines and Indoles

Heterocycle Synthetic Method Key Reagents
Substituted Quinoline Friedländer Synthesis α-Methylene ketone
Substituted Quinoline Combes Synthesis β-Diketone

The amino group of this compound can be transformed into a thioamide, which is a key intermediate for the Hantzsch thiazole (B1198619) synthesis. nih.govgoogle.comorganic-chemistry.org Reaction of the derived thioamide with an α-haloketone would lead to the formation of a substituted thiazole ring. Thiazoles are present in numerous biologically active compounds. Furthermore, the aniline can be a precursor for other nitrogen-containing heterocycles such as benzimidazoles, which can be synthesized by condensation with carboxylic acids or their derivatives.

Table 4: Synthesis of Thiazoles and Other Heterocycles

Heterocycle Synthetic Method Key Transformation
Substituted Thiazole Hantzsch Thiazole Synthesis Conversion of aniline to thioamide

Design and Synthesis of Ligands and Catalysts Derived from this compound

The development of novel ligands for catalysis is a cornerstone of modern organic synthesis. The structure of this compound allows for its incorporation into more complex molecular architectures that can act as ligands for transition metals. For example, the aniline nitrogen can be functionalized to create bidentate or polydentate ligands. These ligands can then coordinate with metal centers to form catalysts for a variety of organic transformations, such as cross-coupling reactions. The electronic and steric environment around the metal center, influenced by the substituents on the aniline-derived ligand, can be fine-tuned to control the catalytic activity and selectivity.

Table 5: Potential Ligand and Catalyst Applications

Ligand Type Potential Metal Partner Catalytic Application Example
Schiff Base Ligands Palladium, Copper C-C and C-N cross-coupling reactions
Phosphine-Amine Ligands Rhodium, Iridium Asymmetric hydrogenation

Chiral Ligand Synthesis for Asymmetric Catalysis

Substituted anilines are fundamental building blocks in the synthesis of a diverse array of chiral ligands that are pivotal for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate into a single enantiomer of the product. The specific substitution pattern of 4-chloro-2-methoxy-3-methylaniline makes it a promising candidate for the development of novel chiral ligands.

One prominent class of ligands derived from anilines are chiral phosphoric acids (CPAs). The synthesis of these powerful Brønsted acid catalysts often involves the use of substituted anilines to construct the chiral backbone, which in turn dictates the stereochemical outcome of the catalyzed reaction. For instance, various aniline derivatives have been successfully employed in the synthesis of enantioenriched lactams through a chiral phosphoric acid-catalyzed cyclization. While the specific use of 4-chloro-2-methoxy-3-methylaniline has not been detailed, its structural features suggest its potential utility in creating novel CPA catalysts. The electronic effects of the chloro and methoxy groups, combined with the steric hindrance provided by the methyl group, could finely tune the acidity and the chiral pocket of the resulting CPA, potentially leading to high levels of enantioselectivity in various organic transformations.

Another significant application of aniline derivatives is in the synthesis of N-heterocyclic carbene (NHC) ligands. Chiral NHCs are widely used in organocatalysis and as ligands in transition metal catalysis. The synthesis of NHC precursors often commences from primary amines, including a variety of substituted anilines. These anilines are incorporated into the heterocyclic framework of the NHC, and their substituents play a crucial role in modulating the electronic and steric properties of the resulting carbene. This modulation is key to achieving high efficiency and enantioselectivity in catalytic reactions. The unique substitution pattern of 4-chloro-2-methoxy-3-methylaniline could be leveraged to create novel NHC ligands with tailored properties for specific asymmetric transformations.

The following table provides examples of how different substituted anilines have been utilized in the synthesis of chiral ligands for asymmetric catalysis, illustrating the potential pathways for the application of 4-chloro-2-methoxy-3-methylaniline.

Precursor Aniline DerivativeChiral Ligand/Catalyst TypeApplication in Asymmetric Catalysis
Various Substituted AnilinesChiral Phosphoric AcidEnantioselective synthesis of spiro aminals
N-Aryl Aniline DerivativesChiral Phosphoric AcidRegio- and enantioselective Friedel–Crafts alkylation
Simple Aniline DerivativesChiral Phosphoric AcidAsymmetric [3 + 2] cascade cyclizations (indolizations)
Substituted AnilinesPalladium/Chiral Guanidine ComplexAsymmetric N-H insertion reactions

This table is generated based on data from scientific literature and illustrates the potential applications of the subject compound by analogy.

Development of Organocatalysts and Metal-Organic Framework Components

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth. Substituted anilines are valuable precursors for the development of various organocatalysts. The amine functionality can be readily transformed into other functional groups that are active in catalysis, or the aniline itself can be part of a larger, catalytically active scaffold.

For example, secondary amine salts derived from anilines have been shown to be effective organocatalysts for the highly regioselective ortho-chlorination of other anilines. This highlights the potential of aniline derivatives to act not only as precursors but also as catalysts themselves. The specific electronic and steric environment provided by the substituents on 4-chloro-2-methoxy-3-methylaniline could be harnessed to develop novel organocatalysts for a range of transformations.

In the realm of materials science, functionalized anilines are attractive building blocks for the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be precisely tuned by modifying the organic linkers.

Aniline derivatives can be incorporated as linkers in MOFs, where the amino group can either be a coordination site for the metal ions or be post-synthetically modified to introduce new functionalities within the pores of the MOF. The presence of chloro, methoxy, and methyl groups on the aniline ring of 4-chloro-2-methoxy-3-methylaniline could impart specific properties to the resulting MOF, such as enhanced selectivity in gas separation, or catalytic activity for specific chemical reactions. The functional groups on the linker can influence the framework's interaction with guest molecules, making them suitable for applications in sensing, storage, and catalysis.

The table below showcases examples of how aniline derivatives are used in the development of organocatalysts and as components in functional materials, suggesting potential avenues for the application of 4-chloro-2-methoxy-3-methylaniline.

Precursor Aniline DerivativeApplication AreaSpecific Role/Function
Secondary Ammonium (B1175870) Salt from AnilineOrganocatalysisCatalyst for regioselective ortho-chlorination of anilines
N,N-dimethylanilineMetal-Organic FrameworksPrecursor for a functionalized linker for pollutant removal
2-aminoterephthalic acid (aniline derivative)Metal-Organic FrameworksOrganic linker in a visible light responsive photocatalyst
Mixed Aniline-based LinkersMetal-Organic FrameworksTuning of electronic structures and semiconductive properties

This table is generated based on data from scientific literature and illustrates the potential applications of the subject compound by analogy.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

Chromatographic Techniques for Purity Assessment and Trace Analysis

Chromatography is a cornerstone for separating and quantifying 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride from its potential impurities, starting materials, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical roles in purity assessment and trace analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 4-chloro-2-methoxy-3-methylaniline hydrochloride. lgcstandards.com Method development typically focuses on reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 or a specialized reverse-phase column. sielc.comsielc.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in its ionized form, leading to sharper peaks and better chromatographic performance. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, volatile buffers and acids like formic acid are preferred. sielc.comsielc.com Validation of the HPLC method would be performed according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity for the intended application. Purity analysis of the closely related compound, 4-Chloro-2-methylaniline (B164923) Hydrochloride, has been reported using HPLC, confirming its suitability for this class of molecules. lgcstandards.com

Table 1: Example HPLC Method Parameters for Aniline (B41778) Derivatives

ParameterConditionReference
ColumnReverse-Phase C18 or Newcrom R1 sielc.comsielc.com
Mobile PhaseAcetonitrile and Water sielc.comsielc.com
Mobile Phase AdditivePhosphoric Acid or Formic Acid (for MS compatibility) sielc.comsielc.com
DetectionUV-Vis Spectrophotometer gcms.cz
ApplicationPurity Assessment, Isolation of Impurities sielc.comsielc.com

Gas Chromatography (GC) is an effective technique for the analysis of volatile and semi-volatile compounds. cpachem.com It is particularly useful for identifying and quantifying volatile byproducts that may be present in this compound samples from the synthesis process. The United States Environmental Protection Agency (EPA) Method 8131 outlines a comprehensive GC method for the determination of aniline and its derivatives. epa.gov

This method typically employs a fused silica (B1680970) capillary column, such as an SE-54, for separation. epa.gov A specific detector, like a Nitrogen-Phosphorus Detector (NPD), can be used to enhance selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov Purity profiling by GC can help establish a fingerprint of the compound and identify any co-eluting volatile impurities. epa.gov For unfamiliar samples, it is highly recommended that GC findings be confirmed by a more definitive technique like mass spectrometry. epa.gov

Table 2: Typical GC Conditions Based on EPA Method 8131 for Aniline Derivatives

ParameterConditionReference
Column30 m x 0.25 mm fused silica capillary column coated with SE-54 epa.gov
InjectionOn-column splitless epa.gov
DetectorNitrogen-Phosphorus Detector (NPD) or Mass Spectrometer epa.gov
ApplicationAnalysis of aniline and its derivatives in various matrices epa.gov

Hyphenated Techniques in the Characterization of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled specificity and sensitivity for the structural elucidation and quantification of analytes in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of volatile and semi-volatile impurities. After compounds are separated by the GC, the mass spectrometer fragments the molecules into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint. epa.gov This technique is invaluable for identifying unknown peaks observed in a GC chromatogram. epa.gov

A sensitive GC-MS method can be developed for the trace analysis of potential process-related or genotoxic impurities. For instance, methods have been developed for aniline derivatives that achieve low limits of detection (LOD) and quantification (LOQ). A DB-1MS fused silica capillary column is often used for such separations, providing robust performance for the analysis of methylaniline compounds. google.com The use of GC-MS is strongly recommended for absolute analyte identification in the analysis of aniline derivatives. epa.gov

Table 3: Example GC-MS Method Parameters for Impurity Analysis

ParameterConditionReference
ColumnDB-1MS Fused Silica Capillary Column google.com
Ionization ModeElectron Ionization (EI)
Detection ModeScan or Selected Ion Monitoring (SIM)
ApplicationIdentification and quantification of trace genotoxic impurities

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures with minimal sample preparation. gcms.czd-nb.info This method offers significant advantages for aniline derivatives, often allowing for direct injection of the sample. d-nb.info It couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. gcms.cz

In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference. researchgate.net The technique has been successfully applied to the quantification of various aniline derivatives in environmental and biological samples. d-nb.infosemanticscholar.org Positive electrospray ionization (ESI+) is a common ionization mode for these compounds. semanticscholar.org While highly effective for many substituted anilines, the ionization efficiency can sometimes be lower for certain isomers, such as ortho-substituted chloroanilines. d-nb.info

Table 4: Example LC-MS/MS Parameters for the Analysis of Chloroanilines

ParameterConditionReference
SeparationReverse-Phase C18 Column researchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) semanticscholar.org
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netsemanticscholar.org
Example Transition (p-Chloroaniline)Qualifier: m/z 127.9/93.0; Quantifier: m/z 127.9/111.0 researchgate.net
ApplicationTrace quantification in complex matrices (e.g., groundwater) d-nb.infosemanticscholar.org

Electrochemical Methods for Determination and Characterization

Electrochemical methods offer a different approach for the analysis and characterization of electroactive compounds like this compound. Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to investigate the redox properties of the aniline functional group. rsc.org

Studies on the electrochemical oxidation of a model compound, 4-chloroaniline, have shown that it undergoes a one-electron oxidation process. rsc.org This process can be followed by subsequent chemical reactions, providing insight into the compound's reactivity. rsc.org These voltammetric techniques can also be developed into quantitative analytical methods. By measuring the current response at a specific potential, the concentration of the analyte can be determined. The development of specialized electrodes and sensing platforms can further enhance the sensitivity and selectivity of these methods for detecting chloroaniline derivatives. researchgate.net

Future Directions and Emerging Research Avenues for 4 Chloro 2 Methoxy 3 Methylaniline Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways for 4-chloro-2-methoxy-3-methylaniline (B13089472) hydrochloride

The development of environmentally benign and efficient synthetic routes to polysubstituted anilines is a key focus of modern chemistry. Future research in this area for 4-chloro-2-methoxy-3-methylaniline hydrochloride is likely to concentrate on several innovative approaches that prioritize sustainability and efficiency.

One promising avenue is the application of green chemistry principles to the traditional multi-step synthesis of this compound. This could involve the use of iron catalysis for domino reactions, such as the synthesis of pyrroles from nitroarenes, which could be adapted for creating more complex structures from aniline (B41778) precursors. nih.gov The use of greener reductants like formic acid or molecular hydrogen in these catalytic systems offers a more sustainable alternative to traditional methods. nih.gov Another approach is the development of one-pot reductive N-alkylation of the corresponding nitroarene, using cost-effective and less hazardous reagents like zinc and acetic acid. nih.gov

Biocatalysis presents another significant opportunity for the sustainable synthesis of this compound and its derivatives. The use of enzymes, such as nitroreductases and amine dehydrogenases, can offer high chemo- and enantioselectivity under mild reaction conditions. nih.govresearchgate.netfrontiersin.orgyork.ac.ukmdpi.comresearchgate.net The immobilization of these enzymes in continuous flow reactors could lead to highly efficient and scalable manufacturing processes, reducing the reliance on precious metal catalysts and high-pressure hydrogenation. nih.govacs.org

Flow chemistry is a rapidly advancing field that could revolutionize the synthesis of fine chemicals. akjournals.comacs.org Continuous-flow processes offer enhanced safety, better process control, and the potential for seamless integration of multiple reaction steps. akjournals.com For the synthesis of this compound, a continuous chemoenzymatic approach, combining the benefits of biocatalysis and flow chemistry, could be a particularly attractive future direction. nih.govacs.org

Synthetic ApproachKey AdvantagesPotential Application for this compound
Green Catalysis Use of earth-abundant metals, milder reaction conditions, reduced waste.Development of iron- or cobalt-catalyzed domino reactions for derivatization.
Biocatalysis High selectivity, mild conditions, environmentally friendly.Enzymatic reduction of the corresponding nitroaromatic precursor.
Flow Chemistry Enhanced safety, scalability, process control.Continuous and automated synthesis from starting materials.

Advanced Functionalization Strategies and Diversification of Derivatives

The presence of multiple substituents on the aniline ring of this compound provides numerous opportunities for advanced functionalization to create a diverse library of derivatives with potentially novel properties.

A major area of future research will likely involve the application of C-H functionalization techniques. rsc.orgresearchgate.netnih.govacs.orgresearchgate.netbath.ac.uk These methods allow for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions. Research could focus on developing regioselective C-H functionalization methods to modify the aromatic ring at specific positions, leading to novel derivatives that would be difficult to access through conventional means. rsc.orgresearchgate.netnih.govacs.orgbath.ac.uk

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions using visible light. mdpi.comresearchgate.netresearchgate.netacs.orgacs.orgnih.gov This technology could be employed for the late-stage functionalization of this compound, allowing for the introduction of various functional groups, such as perfluoroalkyl or sulfonyl moieties, which can significantly alter the electronic and steric properties of the molecule. mdpi.comresearchgate.netresearchgate.netacs.org

The development of late-stage functionalization strategies is of particular importance for drug discovery and materials science. acs.org These methods would allow for the rapid diversification of complex molecules derived from this compound, facilitating the exploration of structure-activity relationships.

Functionalization StrategyPotential ModificationsAnticipated Benefits
C-H Functionalization Arylation, alkylation, halogenation at specific ring positions.Access to novel derivatives, improved atom economy.
Photoredox Catalysis Introduction of fluorinated groups, sulfonyl groups.Fine-tuning of electronic properties, enhanced biological activity.
Late-Stage Functionalization Rapid diversification of complex molecular scaffolds.Efficient exploration of chemical space for new applications.

Integration of this compound into Supramolecular Architectures and Advanced Materials

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into supramolecular assemblies and advanced materials.

Aniline and its derivatives are known to undergo oxidative polymerization to form polyaniline, a conducting polymer with a wide range of applications. chemicalpapers.comresearchgate.netresearchgate.net Future research could investigate the polymerization of this compound to produce a substituted polyaniline with tailored electronic and material properties. The substituents on the aniline ring would be expected to influence the polymer's solubility, processability, and conductivity.

The ability of aniline oligomers to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and nanosheets, opens up possibilities for the use of this compound in the bottom-up fabrication of advanced materials. chemicalpapers.comresearchgate.netnih.gov The specific substitution pattern of this compound could direct the self-assembly process, leading to unique supramolecular architectures with potential applications in electronics, sensing, and catalysis.

Furthermore, the integration of this compound into more complex systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could be explored. The amine functionality could serve as a coordination site for metal ions or as a reactive handle for covalent linkage, leading to materials with high surface areas and tunable properties.

Material TypePotential Role of the CompoundPossible Applications
Substituted Polyaniline Monomeric unit for polymerization.Conducting polymers, sensors, electrochromic devices.
Self-Assembled Nanostructures Building block for supramolecular assembly.Organic electronics, catalysis, drug delivery.
Porous Frameworks (MOFs/COFs) Ligand or linker molecule.Gas storage, separation, catalysis.

Theoretical Predictions of Undiscovered Reactivity and Transformative Potential

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules, guiding experimental efforts towards the most promising research avenues.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. researchgate.netresearchgate.netmdpi.comnih.govacs.orgresearchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable insights for the design of new functionalization reactions. For instance, computational modeling can help to understand the regioselectivity of halogenation reactions or the mechanism of reactions with radicals. researchgate.netmdpi.comcore.ac.uk

Theoretical studies can also be used to predict the properties of novel derivatives of this compound before they are synthesized. This includes the prediction of spectroscopic properties, redox potentials, and interaction energies with other molecules. This information can be invaluable for identifying derivatives with desired characteristics for specific applications.

Furthermore, computational modeling can be used to explore the potential energy surfaces of complex reactions involving this compound, elucidating reaction mechanisms and identifying key intermediates and transition states. researchgate.netmdpi.com This fundamental understanding can aid in the optimization of reaction conditions and the development of more efficient synthetic protocols.

Computational MethodInformation GainedImpact on Research
Density Functional Theory (DFT) Electronic structure, reactivity indices, reaction energetics.Rational design of new reactions and functionalization strategies.
Quantum Mechanics/Molecular Mechanics (QM/MM) Properties of derivatives, interaction with biological targets.Prioritization of synthetic targets for specific applications.
Ab initio Molecular Dynamics Reaction mechanisms, transition state analysis.Optimization of reaction conditions and catalyst design.

Q & A

Q. How can I optimize the synthesis of 4-chloro-2-methoxy-3-methylaniline hydrochloride to improve yield and purity?

Methodological Answer:

  • Step 1: Start with a nucleophilic substitution reaction between 3-methyl-2-methoxyaniline and chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions. Monitor temperature (60–80°C) to avoid side reactions like over-chlorination .
  • Step 2: Introduce HCl gas or concentrated HCl to protonate the amine group, forming the hydrochloride salt. Use ethanol or methanol as a solvent to enhance solubility .
  • Step 3: Purify via recrystallization using a mixed solvent system (e.g., ethanol/water). Characterize purity via HPLC (>98%) and confirm structure via 1^1H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Identify substituents via chemical shifts (e.g., methoxy group at δ ~3.8 ppm, aromatic protons split due to chloro and methyl groups) .
  • FT-IR: Confirm amine hydrochloride formation (N–H stretch at 2500–3000 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 206.6) and isotopic patterns for chlorine .

Q. How should I handle solubility challenges in aqueous and organic solvents?

Methodological Answer:

  • Aqueous Solubility: Dissolve in 0.1 M HCl (pH < 2) to stabilize the protonated amine. For neutral pH, use co-solvents like DMSO (up to 10% v/v) .
  • Organic Solubility: Use polar aprotic solvents (DMF, DMSO) for reactions. For chromatography, employ gradients of methanol/water with 0.1% TFA to improve peak resolution .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Step 1: Use B3LYP/6-31G(d) to model the electron density distribution. The methoxy group activates the para position via resonance, while the chloro group directs substitution to the ortho position .
  • Step 2: Calculate Fukui indices to identify electrophilic sites. Compare with experimental data (e.g., regioselectivity in coupling reactions) to validate predictions .
  • Step 3: Adjust functional groups (e.g., methyl vs. ethyl) in silico to optimize reaction pathways before lab testing .

Q. How do I resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Approach 1: Replicate experiments under controlled conditions (e.g., temperature, pH, solvent purity). Use dynamic light scattering (DLS) to detect aggregation .
  • Approach 2: Compare with structurally similar compounds (e.g., 4-methoxyaniline hydrochloride) to identify trends in solubility influenced by substituents .
  • Approach 3: Publish a meta-analysis of existing data, highlighting variables like ionic strength and measurement techniques (e.g., gravimetric vs. spectroscopic) .

Q. What strategies stabilize this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Stability: Store under inert gas (N₂/Ar) and add antioxidants like BHT (0.1% w/w). Monitor degradation via LC-MS for quinone formation .
  • Hydrolytic Stability: Adjust pH to 4–6 to minimize deprotonation. Use lyophilization for long-term storage (–20°C) to prevent hydrolysis .
  • Kinetic Studies: Perform accelerated stability testing (40°C/75% RH) and model degradation kinetics using Arrhenius equations .

Q. How does this compound interact with biological targets like enzymes or receptors?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to simulate binding to p38 MAP kinase (PDB ID: 1OUY). The chloro and methoxy groups may occupy hydrophobic pockets .
  • In Vitro Assays: Test inhibitory activity via kinase assays (IC₅₀ determination). Compare with known inhibitors (e.g., SB-202190) to assess selectivity .
  • Metabolic Studies: Use microsomal incubation (e.g., rat liver microsomes) to identify metabolites via UPLC-QTOF-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.